molecular formula C14H16O B2446199 1-(1-Naphthyl)-2-methyl-2-propanol CAS No. 34577-38-3

1-(1-Naphthyl)-2-methyl-2-propanol

Cat. No.: B2446199
CAS No.: 34577-38-3
M. Wt: 200.281
InChI Key: HBGUQMPJCIUWAF-UHFFFAOYSA-N
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Description

“1-(1-Naphthyl)-2-methyl-2-propanol” is a compound that likely contains a naphthyl group, a methyl group, and a propanol group . The naphthyl group is a two-ring aromatic system derived from naphthalene . The methyl group is a single carbon with three hydrogens, and the propanol group is a three-carbon chain with a hydroxyl (OH) group at one end.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. For instance, 1-Naphthol, a related compound, is a colorless or white solid with a melting point of 95 to 96 °C and a boiling point of 278 to 280 °C .

Scientific Research Applications

Enantioselective Biotransformation

Research has explored the enantioselective biotransformation of 1-isopropylnaphthalene, closely related to 1-(1-Naphthyl)-2-methyl-2-propanol, in rabbits. This study identified several metabolites, highlighting the metabolic pathways and enantioselective formation of these compounds in living organisms (Matsumoto et al., 1995).

Chiral Discrimination in Complexes

A study focused on the role of chirality in hydrogen bonds involving jet-cooled complexes of chiral molecules, including derivatives of this compound. This research provided insights into chiral discrimination at the molecular level, emphasizing the significance of chirality in chemical interactions (Seurre et al., 2004).

Hydrogen-Bonded Complex Structural Studies

Further investigation into the structural aspects of hydrogen-bonded complexes has been conducted. This research, involving 2-naphthyl-1-ethanol (a compound structurally similar to this compound), used spectroscopic techniques to determine complex structures, providing valuable data for understanding molecular interactions (Seurre et al., 2004).

Stereodynamics in Hindered Naphthylcarbinols

The stereodynamics of naphthyldialkylmethanols, including 1-naphthyl or 1-naphthyl-2-methyl derivatives, have been analyzed. This research is significant for understanding the behavior of such compounds, which are structurally related to this compound. It sheds light on the atropisomers and their interconversion energies, vital for understanding their chemical behavior (Casarini et al., 1997).

Synthesis and Labeling Studies

There has been research into the synthesis of related compounds, such as 1-[(1-methylethyl)amino]-3-{[(4-methyl-thio)-1-naphthalenyl]oxy}-2-propanol hydrochloride. This study provides insights into the methodologies for creating and labeling such compounds, which can be useful for various pharmaceutical and chemical research applications (Gransden et al., 1983).

Mechanism of Action

The mechanism of action of “1-(1-Naphthyl)-2-methyl-2-propanol” would depend on its use. For instance, if it were used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for “1-(1-Naphthyl)-2-methyl-2-propanol” would depend on its potential applications. For instance, if it has pharmaceutical properties, future research could focus on optimizing its synthesis and evaluating its efficacy and safety .

Properties

IUPAC Name

2-methyl-1-naphthalen-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-14(2,15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,15H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGUQMPJCIUWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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